

Guide to Dissolving and Storing Prmt5-IN-40: Application Notes and Protocols

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Compound of Interest

Compound Name: Prmt5-IN-40

Cat. No.: B15586527

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This document provides detailed application notes and experimental protocols for the handling of **Prmt5-IN-40** (also referred to as PRMT5:MEP50 PPI), a novel inhibitor of the PRMT5:MEP50 protein-protein interaction with anti-tumor activity.^[1] Proper dissolution and storage are critical for maintaining the compound's stability and ensuring reproducible experimental outcomes.

Chemical and Physical Properties

A summary of the key properties of **Prmt5-IN-40** is presented in the table below.

Property	Value	Reference
Catalog Number	HY-151576	^[1]
Molecular Formula	C24H22N4O4	^[1]
Molecular Weight	430.46 g/mol	^[1]
Target	Histone Methyltransferase (PRMT5:MEP50 PPI)	^[1]
Pathway	Epigenetics	^[1]

Solubility Data

Prmt5-IN-40 exhibits different solubility profiles in various solvents, which is crucial for preparing solutions for in vitro and in vivo studies.

Solvent	Maximum Concentration	Notes	Reference
DMSO	200 mg/mL (464.62 mM)	Requires sonication for complete dissolution.	[1]
In Vivo Formulation	≥ 5 mg/mL (11.62 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.	[1]

Storage and Stability

Proper storage is essential to prevent degradation of **Prmt5-IN-40**.

Form	Storage Temperature	Duration	Notes	Reference
Solid	4°C	-	Store in a sealed container, away from moisture.	[1]
In Solvent	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.	[1]
In Solvent	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.	[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

This protocol describes the preparation of a concentrated stock solution of **Prmt5-IN-40** for use in cell-based assays.

Materials:

- **Prmt5-IN-40** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated balance
- Ultrasonic bath

Procedure:

- **Weigh the Compound:** Accurately weigh the desired amount of **Prmt5-IN-40** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.30 mg of the compound.
- **Add Solvent:** Add the calculated volume of anhydrous DMSO to the tube containing the **Prmt5-IN-40** powder.
- **Dissolution:** Vortex the mixture thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic bath for short intervals until the solution is clear.^[1]
- **Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^[1]

Protocol 2: Preparation of Prmt5-IN-40 Formulation for In Vivo Studies

This protocol details the preparation of a vehicle formulation suitable for administering **Prmt5-IN-40** in animal models.

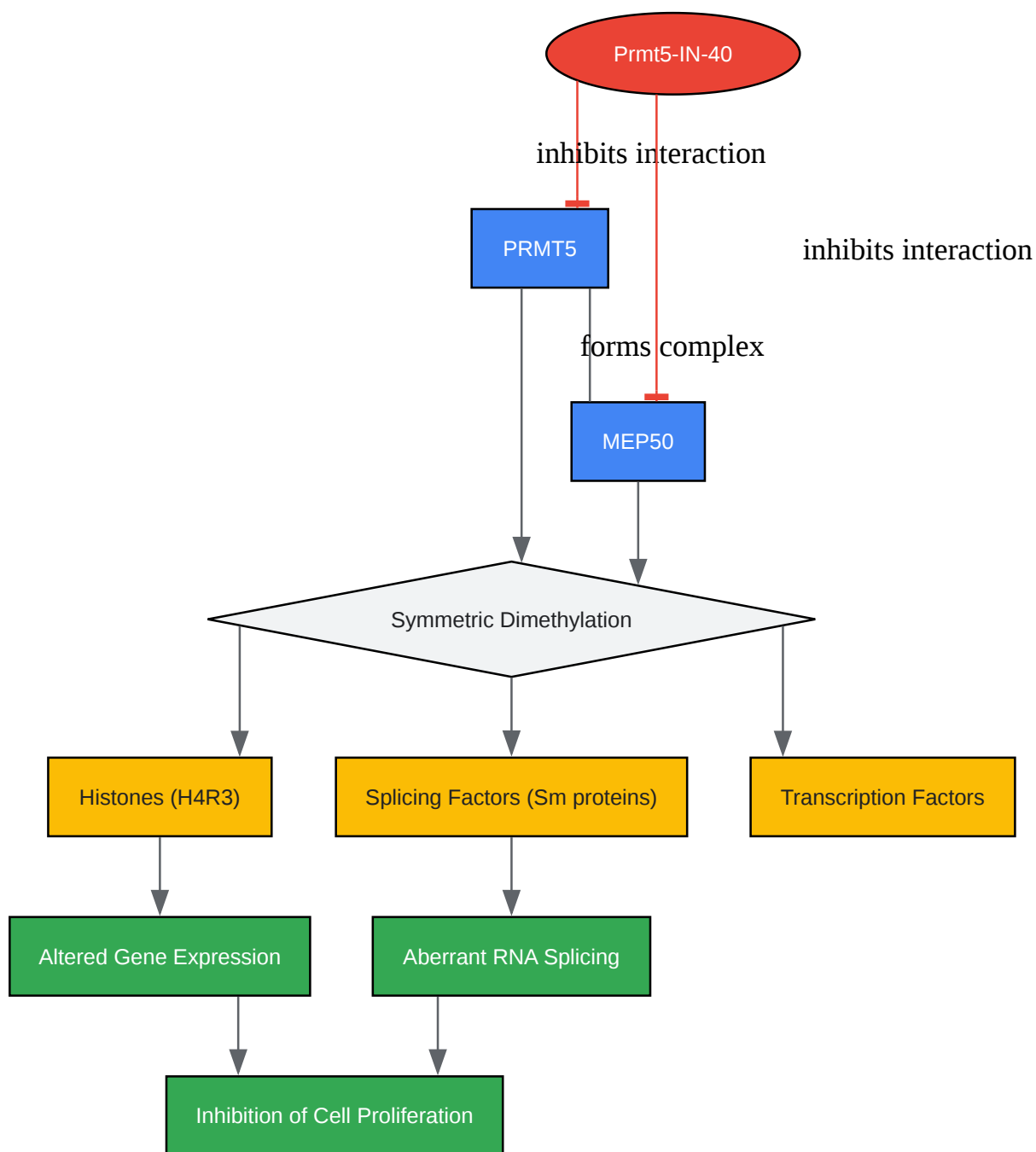
Materials:

- **Prmt5-IN-40** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

Procedure:

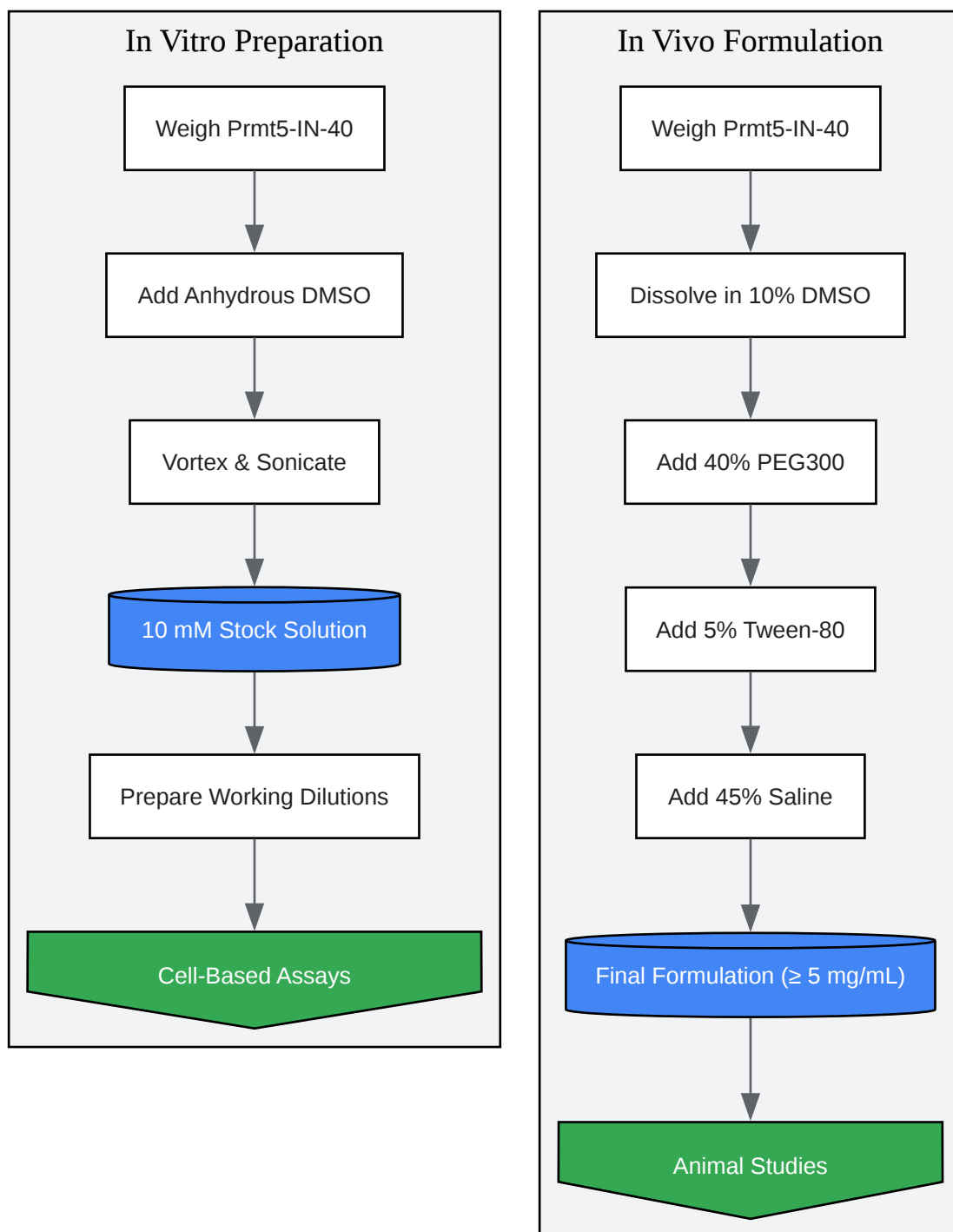
- Prepare the Compound in DMSO: Dissolve the required amount of **Prmt5-IN-40** in DMSO to achieve 10% of the final desired volume.
- Add Co-solvents: Sequentially add the other components of the vehicle, vortexing thoroughly after each addition. The recommended order is:
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Final Formulation: The final solution should be clear and suitable for administration.^[1] The solubility in this vehicle is at least 5 mg/mL.^[1]

Visualizations



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Caption: PRMT5 signaling pathway and the inhibitory action of **Prmt5-IN-40**.



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Caption: Experimental workflow for preparing **Prmt5-IN-40** solutions.

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References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
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